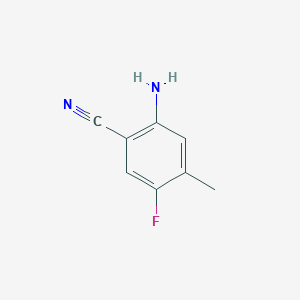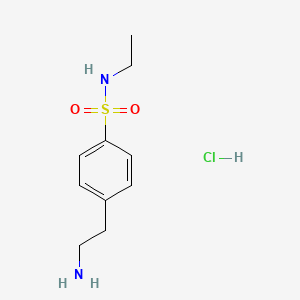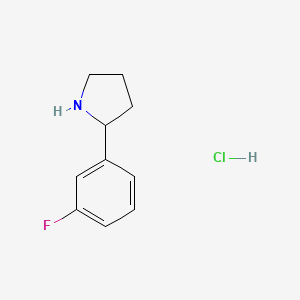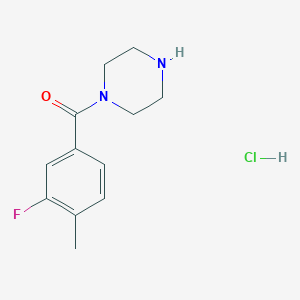
(3-Fluoro-4-methylphenyl)(piperazin-1-yl)methanone hydrochloride
Overview
Description
“(3-Fluoro-4-methylphenyl)(piperazin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C12H16ClFN2O and a molecular weight of 258.72 . It is also known by other synonyms such as “1-(3-fluoro-4-methylbenzoyl)piperazine hydrochloride” and "1-[(3-Fluoro-4-methylphenyl)carbonyl]piperazine hydrochloride" .
Synthesis Analysis
The synthesis of piperazine derivatives, which “(3-Fluoro-4-methylphenyl)(piperazin-1-yl)methanone hydrochloride” is a part of, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
Scientific Research Applications
Pharmaceutical Research: Antifungal Agents
This compound may serve as a precursor in the synthesis of molecules with antifungal properties. Piperazine derivatives have been studied for their potential use in treating fungal infections. The introduction of the fluorine atom and the methyl group could potentially enhance the antifungal activity of the compound by increasing its lipophilicity, allowing better penetration through the fungal cell membrane .
Medicinal Chemistry: Antitumor Activity
The structural motif of piperazine linked to a phenyl group is common in molecules with antitumor activity. The presence of the fluorine atom might contribute to the bioactivity, as fluorinated compounds often have increased metabolic stability and improved binding affinity towards their biological targets .
Chemical Synthesis: Intermediate for Heterocyclic Compounds
Piperazine derivatives are frequently used as intermediates in the synthesis of heterocyclic compounds. The compound could be utilized in the synthesis of various benzothiazole, cinnoline, and benzoxazole derivatives, which are core structures in many pharmacologically active molecules .
Neuropharmacology: Serotonin Receptor Modulators
Compounds containing the piperazine moiety are known to interact with serotonin receptors. This particular compound could be explored for its potential to modulate serotonin receptors, which could lead to new treatments for neurological disorders such as depression, anxiety, and schizophrenia .
Agrochemical Research: Pesticides and Herbicides
The structural elements of this compound suggest it could be modified to create new pesticides or herbicides. Piperazine derivatives have been used in agrochemicals, and the addition of a fluorine atom can often lead to compounds with enhanced pesticidal or herbicidal activity .
Material Science: Organic Fluorophores
Fluorinated compounds are often used as organic fluorophores due to their ability to emit light upon excitation. This compound could be investigated for its potential use in the development of new fluorescent materials for use in bioimaging or as sensors .
properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c1-9-2-3-10(8-11(9)13)12(16)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHJOWSVHCATNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCNCC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

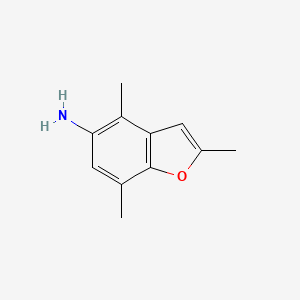

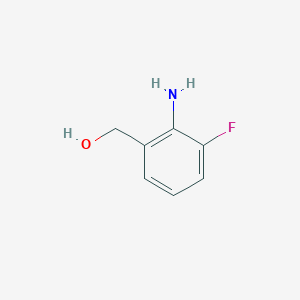
![2-Bromobenzo[d]thiazol-6-ol](/img/structure/B1521436.png)
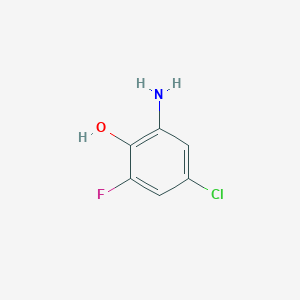
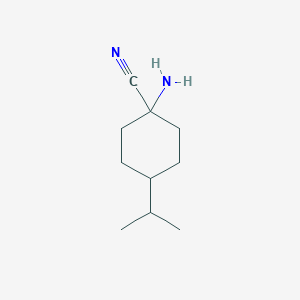
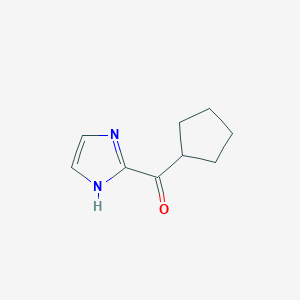

![3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B1521447.png)
